molecular formula C12H16BrClO B1260353 Furocaespitane CAS No. 51847-78-0

Furocaespitane

Cat. No. B1260353
CAS RN: 51847-78-0
M. Wt: 291.61 g/mol
InChI Key: PIJSECHHFPTCLU-DLOVCJGASA-N
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Description

Furocaespitane is a member of furans.

Scientific Research Applications

1. Key Intermediate in Marine Algal Bisabolene-Type Metabolites

Furocaespitane, along with other compounds like caespitol and caespitane, has been isolated from the sea hare Aplysia dactylomela. It plays a significant role in the biogenesis of marine algal bisabolene-type metabolites. This suggests its importance in marine biology and the study of natural products (Brito et al., 2006).

2. Chemical Transformations for Sustainable Biomass Processing

In the context of biomass processing for sustainable energy and materials science, Furocaespitane and related furanic compounds are being explored. These studies are focused on chemical transformations like oxidation and reduction to develop practical applications, such as efficient fuels and sustainable materials (Kucherov et al., 2018).

3. Development of New Synthetic Methods

Research has also been conducted on developing new synthetic methods for furans, including Furocaespitane derivatives. These methods aim to improve access to these compounds for diverse activities and properties, potentially useful in fields like metal ion sensors (Kumar et al., 2015).

4. Furan-Based Co-Polyesters for Food Packaging

In the field of food packaging, high molecular weight bio furan-based co-polyesters, potentially including Furocaespitane, are being developed. These eco-friendly bioplastics could be used in beverage packaging, offering properties like higher O2-barrier and lower acetaldehyde contents compared to traditional materials (Hong et al., 2016).

properties

CAS RN

51847-78-0

Product Name

Furocaespitane

Molecular Formula

C12H16BrClO

Molecular Weight

291.61 g/mol

IUPAC Name

3-[(1S,3S,4S)-3-bromo-4-chloro-4-methylcyclohexyl]-2-methylfuran

InChI

InChI=1S/C12H16BrClO/c1-8-10(4-6-15-8)9-3-5-12(2,14)11(13)7-9/h4,6,9,11H,3,5,7H2,1-2H3/t9-,11-,12-/m0/s1

InChI Key

PIJSECHHFPTCLU-DLOVCJGASA-N

Isomeric SMILES

CC1=C(C=CO1)[C@H]2CC[C@]([C@H](C2)Br)(C)Cl

SMILES

CC1=C(C=CO1)C2CCC(C(C2)Br)(C)Cl

Canonical SMILES

CC1=C(C=CO1)C2CCC(C(C2)Br)(C)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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